Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Overview
Description
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is an organic compound with the molecular formula C9H8O4S It is a derivative of butanoic acid, featuring a thiophene ring, which is a sulfur-containing heterocycle
Mechanism of Action
Target of Action
It is known to inhibitCYP1A2 , a member of the cytochrome P450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
As a CYP1A2 inhibitor , it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Given its role as a cyp1a2 inhibitor, it may impact pathways involving the metabolism of drugs and other xenobiotics processed by this enzyme .
Pharmacokinetics
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate exhibits high gastrointestinal (GI) absorption, indicating good bioavailability .
Result of Action
As a CYP1A2 inhibitor, it could potentially influence the efficacy and toxicity of drugs metabolized by this enzyme .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other drugs, patient-specific factors like age and health status, and genetic variations in the CYP1A2 enzyme .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of transient complexes, which can alter the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. In certain cell types, this compound can induce the expression of genes associated with antioxidant responses, thereby enhancing the cell’s ability to cope with oxidative damage. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been found to inhibit the activity of certain proteases by binding to their active sites. This binding can result in conformational changes that reduce the enzyme’s ability to process its substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in vitro has been associated with gradual changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance antioxidant defenses and improve cellular function. At high doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, its accumulation in mitochondria is associated with its role in modulating oxidative stress responses and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxo-4-(phenyl)butanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and for applications in materials science .
Properties
IUPAC Name |
methyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQZHPVSHJRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378010 | |
Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57409-51-5 | |
Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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